Piceatannol
Piceatannol
Piceatannol is a stilbenol that is trans-stilbene in which one of the phenyl groups is substituted by hydroxy groups at positions 3 and 4, while the other phenyl group is substituted by hydroxy groups at positions 3 and 5. It has a role as a protein kinase inhibitor, a tyrosine kinase inhibitor, an antineoplastic agent, a plant metabolite, a hypoglycemic agent, an apoptosis inducer and a geroprotector. It is a stilbenol, a member of resorcinols, a member of catechols and a polyphenol. It derives from a hydride of a trans-stilbene.
Piceatannol is a natural product found in Malus, Caragana tibetica, and other organisms with data available.
Piceatannol is a polyhydroxylated stilbene extract from the seeds of Euphorbia lagascae, which inhibits protein tyrosine kinase Syk and induces apoptosis. (NCI)
Piceatannol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Wine grape (part of); Robinia pseudoacacia whole (part of); Tsuga canadensis bark (part of).
Piceatannol is a natural product found in Malus, Caragana tibetica, and other organisms with data available.
Piceatannol is a polyhydroxylated stilbene extract from the seeds of Euphorbia lagascae, which inhibits protein tyrosine kinase Syk and induces apoptosis. (NCI)
Piceatannol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Wine grape (part of); Robinia pseudoacacia whole (part of); Tsuga canadensis bark (part of).
Brand Name:
Vulcanchem
CAS No.:
10083-24-6
VCID:
VC0539628
InChI:
InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+
SMILES:
c1(c(ccc(\C=C\c2cc(O)cc(c2)O)c1)O)O
Molecular Formula:
C14H12O4
Molecular Weight:
244.24 g/mol
Piceatannol
CAS No.: 10083-24-6
Cat. No.: VC0539628
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Piceatannol is a stilbenol that is trans-stilbene in which one of the phenyl groups is substituted by hydroxy groups at positions 3 and 4, while the other phenyl group is substituted by hydroxy groups at positions 3 and 5. It has a role as a protein kinase inhibitor, a tyrosine kinase inhibitor, an antineoplastic agent, a plant metabolite, a hypoglycemic agent, an apoptosis inducer and a geroprotector. It is a stilbenol, a member of resorcinols, a member of catechols and a polyphenol. It derives from a hydride of a trans-stilbene. Piceatannol is a natural product found in Malus, Caragana tibetica, and other organisms with data available. Piceatannol is a polyhydroxylated stilbene extract from the seeds of Euphorbia lagascae, which inhibits protein tyrosine kinase Syk and induces apoptosis. (NCI) Piceatannol is a metabolite found in or produced by Saccharomyces cerevisiae. See also: Wine grape (part of); Robinia pseudoacacia whole (part of); Tsuga canadensis bark (part of). |
|---|---|
| CAS No. | 10083-24-6 |
| Molecular Formula | C14H12O4 |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+ |
| Standard InChI Key | CDRPUGZCRXZLFL-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O |
| SMILES | c1(c(ccc(\C=C\c2cc(O)cc(c2)O)c1)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O |
| Appearance | Solid powder |
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